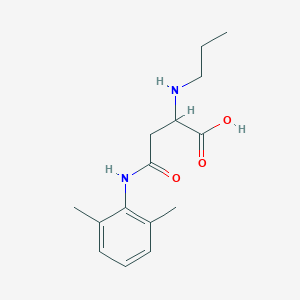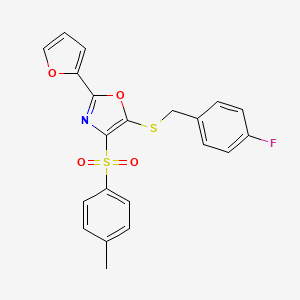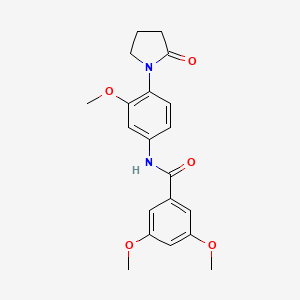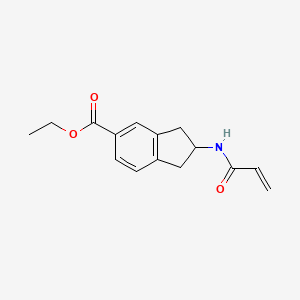
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance . The InChI key for this compound is ANORGLROOXVGGO-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular weight of this compound is 221.25 . The InChI structure is 1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid substance . The InChI structure is 1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds involves complex chemical reactions aimed at producing molecules with specific properties. For instance, a study detailed a high-yielding synthesis process starting from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, and cyclization reactions to produce compounds with potential applications in various fields (Vaid, Boini, Alt, Spitler, Hadden, Frank, Moher, 2014). This indicates the potential for creating derivatives of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid through similar synthetic strategies.
Functionalized Metal Complexes
Research on metal complexes highlights the functional application of structurally similar compounds. One study synthesized W(CO)5 complexes of related compounds, demonstrating their thermal stability and potential as IR-detectable tracers (Kowalski, Winter, Makal, Pazio, Woźniak, 2009). These findings suggest that derivatives of this compound could be developed for use in tracking and analysis applications through the attachment of metal complexes.
Potential Biological and Chemical Applications
The exploration of biological activities is a significant aspect of research into chemical compounds. For example, a study on the synthesis and evaluation of derivatives for inhibition against human carbonic anhydrase enzymes shows how structural modifications can lead to compounds with significant biological activities (Oktay, Köse, Şendil, Gültekin, Gülçin, Supuran, 2016). This indicates the potential pharmaceutical applications of compounds structurally related to this compound, particularly in enzyme inhibition and therapeutic applications.
Advanced Functional Materials
Another study highlights the use of a photolabile protecting group for optical gating of nanofluidic devices, demonstrating the intersection of chemical synthesis with materials science and nanotechnology (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, Ensinger, 2012). Such research underscores the potential for creating advanced materials and devices from chemically synthesized compounds, including those related to this compound, for applications in controlled release, sensing, and information processing.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxo-2-(propylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-8-16-12(15(19)20)9-13(18)17-14-10(2)6-5-7-11(14)3/h5-7,12,16H,4,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDGOMSAIDZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=C(C=CC=C1C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)

![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)


![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)

